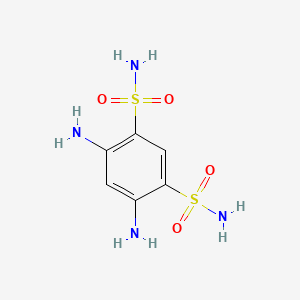
4,6-Diaminobenzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diaminobenzene-1,3-disulfonamide is an aromatic compound with the molecular formula C6H8N2O4S2. It is characterized by the presence of two amino groups and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminobenzene-1,3-disulfonamide typically involves the nitration of benzene followed by reduction and sulfonation. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,3-diaminobenzene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,3-diaminobenzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide groups, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diaminobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4,6-Diaminobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, such as carbonic anhydrase.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,6-Diaminobenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison
4,6-Diaminobenzene-1,3-disulfonamide is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. In contrast, compounds like 4-Amino-6-chlorobenzene-1,3-disulfonamide and 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide have different substituents that alter their chemical properties and applications.
Propriétés
Formule moléculaire |
C6H10N4O4S2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
4,6-diaminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |
Clé InChI |
PBKCIBKAITVBJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
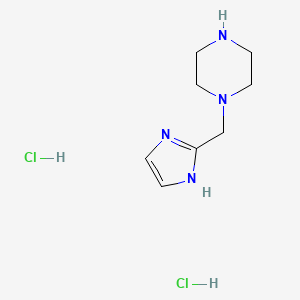
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
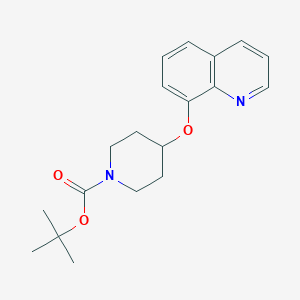
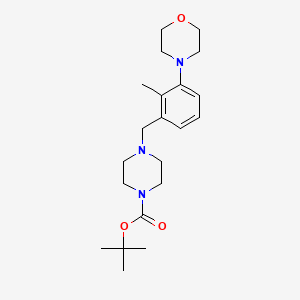
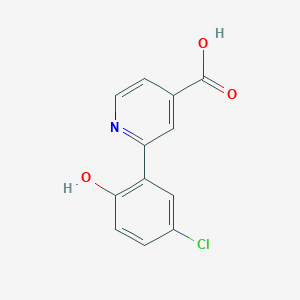


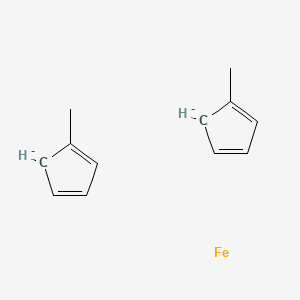
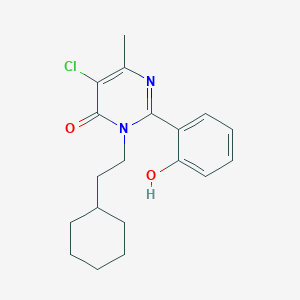
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
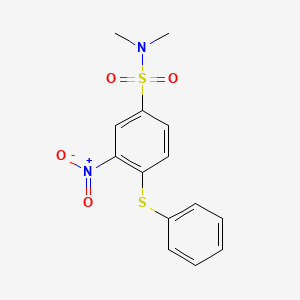
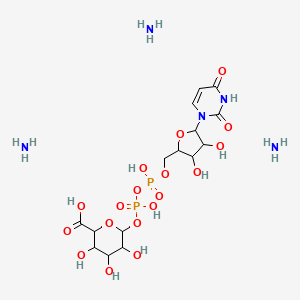
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
